Estradiol benzoate-d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

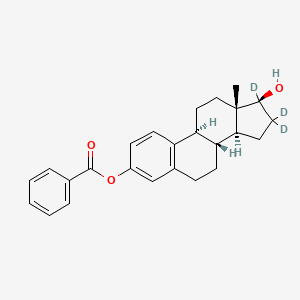

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C25H28O3 |

|---|---|

Peso molecular |

379.5 g/mol |

Nombre IUPAC |

[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1/i12D2,23D |

Clave InChI |

UYIFTLBWAOGQBI-VTAKYRPZSA-N |

SMILES isomérico |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C)O |

SMILES canónico |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Estradiol Benzoate-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Estradiol (B170435) benzoate-d3, a deuterated analog of Estradiol benzoate (B1203000). This compound is of significant interest as an internal standard in quantitative analytical methods, such as mass spectrometry, for the accurate determination of Estradiol benzoate levels in various biological matrices.

Introduction

Estradiol benzoate, the 3-benzoyl ester of estradiol, is a synthetic estrogen that has been used in hormone therapy.[1] Its deuterated isotopologue, Estradiol benzoate-d3, serves as an invaluable tool in pharmacokinetic and metabolic studies due to its utility as an internal standard.[2] The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for clear differentiation from the endogenous or unlabeled compound in mass spectrometric analyses, without significantly altering its chemical properties.

This document details the synthetic route to this compound, starting from a commercially available deuterated precursor, and outlines the analytical techniques employed for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the deuterated estradiol precursor, 17β-Estradiol-16,16,17-d3. This is followed by the selective benzoylation of the phenolic hydroxyl group at the C3 position.

Synthetic Workflow

The overall synthetic scheme is presented below. The process involves the esterification of the deuterated estradiol with benzoyl chloride.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Benzoylation of 17β-Estradiol-d3

Materials:

-

17β-Estradiol-16,16,17-d3

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 17β-Estradiol-16,16,17-d3 in anhydrous pyridine.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

The logical flow for the characterization of the final product is outlined in the diagram below.

Caption: Logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to identify the chemical shifts (δ), coupling constants (J), and integration values of the signals.

Expected Spectral Data:

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate group and the steroid backbone. The absence of signals corresponding to the protons at C16 and C17 will confirm the deuteration at these positions. The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule, and the chemical shifts will be consistent with the structure of Estradiol benzoate.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 8.15-8.10 (m, 2H, Ar-H of benzoate) | 165.5 (C=O, benzoate) |

| 7.60-7.55 (m, 1H, Ar-H of benzoate) | 149.5 (C3) |

| 7.50-7.45 (m, 2H, Ar-H of benzoate) | 138.2 (C5) |

| 7.28 (d, J = 8.4 Hz, 1H, C1-H) | 133.0 (Ar-CH of benzoate) |

| 6.90 (dd, J = 8.4, 2.4 Hz, 1H, C2-H) | 132.0 (C10) |

| 6.85 (d, J = 2.4 Hz, 1H, C4-H) | 130.0 (Ar-C of benzoate) |

| 2.90 (m, 2H, C6-H₂) | 129.5 (Ar-CH of benzoate) |

| 0.85 (s, 3H, C18-H₃) | 128.5 (Ar-CH of benzoate) |

| (Signals for other steroid protons) | 126.5 (C1) |

| 121.5 (C2) | |

| 118.8 (C4) | |

| (Signals for other steroid carbons) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound.

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to elute the compound.

-

MS Detection: The eluent from the GC is introduced into the mass spectrometer. Acquire mass spectra using electron ionization (EI) or chemical ionization (CI).

-

Data Analysis: Analyze the mass spectrum to determine the molecular ion peak (M⁺) and the fragmentation pattern.

Expected Mass Spectrum Data:

The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₂₅H₂₅D₃O₃, exact mass: 379.22). The fragmentation pattern will be characteristic of the estradiol benzoate structure, with key fragments indicating the loss of the benzoate group and fragmentation of the steroid core. The presence of the d3-label will be evident in the mass of the fragment ions containing the D-ring.

| Ion | m/z (calculated) | Description |

| [M]⁺ | 379.2 | Molecular Ion |

| [M - C₇H₅O₂]⁺ | 274.2 | Loss of benzoyl group |

| [C₇H₅O]⁺ | 105.0 | Benzoyl cation |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound.

Experimental Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol and water, with or without a modifier like formic acid.[3]

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a known concentration.

-

Chromatographic Conditions: Use a reverse-phase C18 column. Set the flow rate (e.g., 1.0 mL/min) and column temperature. Use a UV detector set to an appropriate wavelength (e.g., 230 nm or 280 nm).[4][5]

-

Data Analysis: Inject the sample and record the chromatogram. Calculate the purity of the compound based on the peak area of the main component relative to the total peak area.

Expected Purity Data:

| Parameter | Specification |

| Purity (by HPLC) | ≥98% |

| Isotopic Purity | ≥98% (d3) |

Estrogen Signaling Pathway

Estradiol, the active form of Estradiol benzoate, exerts its biological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This interaction triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.[6]

Caption: Overview of the genomic and non-genomic estrogen signaling pathways.

Genomic Pathway: Estradiol diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus.[6] This binding induces a conformational change in the receptor, leading to its dimerization. The dimerized receptor then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7]

Non-Genomic Pathway: Estradiol can also initiate rapid signaling events by binding to membrane-associated estrogen receptors (mERs), including G protein-coupled estrogen receptor 1 (GPER).[8] This interaction activates various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, leading to rapid cellular responses that are independent of gene transcription.[9]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol offers a reliable method for the preparation of this important analytical standard. The characterization data and methodologies outlined herein are essential for ensuring the quality and identity of the synthesized compound. A fundamental understanding of the estrogen signaling pathway provides context for the application of this and related compounds in biomedical research.

References

- 1. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochemia-medica.com [biochemia-medica.com]

- 3. Separation of Estradiol benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Determination of estradiol and its degradation products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Estradiol Benzoate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435) benzoate-d3, the deuterated analog of Estradiol Benzoate (B1203000), serves as a critical internal standard for the accurate quantification of estradiol and its esters in various biological matrices. This technical guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies pertinent to Estradiol benzoate-d3. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this stable isotope-labeled compound.

Chemical and Physical Properties

This compound is a synthetic, deuterated form of Estradiol Benzoate, a prodrug of the natural estrogen, 17β-estradiol.[1] The incorporation of three deuterium (B1214612) atoms enhances its molecular weight, allowing for its use as an internal standard in mass spectrometry-based assays.[2] While specific physical property data for the deuterated form is limited, the properties of the non-deuterated Estradiol Benzoate provide a reliable reference.

Table 1: Chemical and Physical Properties of Estradiol Benzoate and this compound

| Property | Estradiol Benzoate | This compound |

| Synonyms | β-Estradiol 3-benzoate, 17β-Estradiol 3-benzoate | β-Estradiol 3-benzoate-d3, 17β-Estradiol 3-benzoate-d3 |

| CAS Number | 50-50-0 | 1192354-74-7[2] |

| Molecular Formula | C₂₅H₂₈O₃ | C₂₅H₂₅D₃O₃ |

| Molecular Weight | 376.49 g/mol | 379.51 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 191-198 °C | Not explicitly available |

| Boiling Point | ~531.2 °C at 760 mmHg (Predicted) | Not explicitly available |

| Solubility | Soluble in DMSO (≥12.15 mg/mL), ethanol (B145695) (≥9.6 mg/mL), and corn oil. Insoluble in water. | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). |

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity of this compound. As a stable isotope-labeled internal standard, its chemical and isotopic purity must be preserved.

Table 2: Stability and Recommended Storage Conditions

| Condition | Recommendation |

| Long-term Storage | Store at -20°C for up to 4 years.[3] |

| Short-term Storage | Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] |

| Handling | Avoid repeated freeze-thaw cycles of solutions.[2] Shipped under blue ice conditions to ensure structural integrity. |

| Light Sensitivity | Protect from light, as estradiol and its derivatives can be susceptible to photodegradation. |

Degradation Pathways

The degradation of Estradiol Benzoate, and by extension its deuterated form, is expected to follow pathways similar to other estrogen esters. The primary degradation route is the hydrolysis of the benzoate ester to yield 17β-estradiol and benzoic acid. Further degradation of 17β-estradiol can occur through oxidation.[4][5] The main degradation pathways for estrogens include:

-

Hydrolysis: Cleavage of the ester linkage.

-

Oxidation: Primarily at the C-17 hydroxyl group of the released estradiol, forming estrone.[6]

-

Photodegradation: Exposure to light can induce degradation.

The aerobic degradation of estradiol often begins with dehydrogenation to estrone, followed by hydroxylation and subsequent cleavage of the aromatic A-ring.[7][8]

Experimental Protocols

Accurate quantification of Estradiol Benzoate and its metabolites necessitates the use of validated, stability-indicating analytical methods. While specific methods for the d3-labeled compound are not extensively published, methods for the non-deuterated form are directly applicable, with adjustments for the mass difference in mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Testing

This method is suitable for determining the purity of this compound and for monitoring its stability over time.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[9] For mass spectrometry applications, a volatile buffer like formic acid should be used instead of non-volatile acids like phosphoric acid.[10]

-

Flow Rate: 0.7 mL/min.[9]

-

Detection: UV at 230 nm.[9]

-

Temperature: 35 °C.[9]

-

Internal Standard (for quantification): Progesterone can be used as an internal standard.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Profiling

GC-MS offers high sensitivity and selectivity for the analysis of estrogens and their metabolites in biological samples. Derivatization is typically required to improve the volatility and chromatographic properties of the analytes.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Derivatization: A two-step derivatization is often employed. The phenolic hydroxyl group is derivatized with pentafluorobenzyl (PFB) bromide, and the alcoholic hydroxyl group is derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 150°C, ramp to 300°C.

-

Detection: Mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity, monitoring characteristic ions of the derivatized analytes.[11][12]

Mandatory Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating HPLC method.

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Estradiol Signaling Pathway

Estradiol benzoate acts as a prodrug, being metabolized in the body to 17β-estradiol, which then exerts its physiological effects through various signaling pathways.

Caption: Simplified Overview of Major Estradiol Signaling Pathways.

Conclusion

This compound is an indispensable tool in pharmacokinetic and metabolic studies of estradiol and its derivatives. A thorough understanding of its chemical properties and stability is crucial for its effective use as an internal standard. While specific experimental data for the deuterated form is not always available, the extensive knowledge of Estradiol Benzoate provides a solid foundation for its handling, storage, and analysis. The analytical methods and stability considerations outlined in this guide are intended to assist researchers in developing robust and reliable assays for their specific applications.

References

- 1. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Degradation and metabolite formation of estrogen conjugates in an agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Unraveling the 17β-Estradiol Degradation Pathway in Novosphingobium tardaugens NBRC 16725 [frontiersin.org]

- 8. Diversity of estrogen biodegradation pathways and application in environmental bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sub.osaka-soda.co.jp [sub.osaka-soda.co.jp]

- 10. Separation of Estradiol benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. shimadzu.com [shimadzu.com]

- 12. scispec.co.th [scispec.co.th]

Technical Guide: Solubility and Preparation of Estradiol Benzoate-d3 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of Estradiol Benzoate-d3 and detailed protocols for the preparation of stock solutions intended for research and developmental applications. This compound, a deuterated form of Estradiol Benzoate (B1203000), is frequently utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1]

Physicochemical Properties

This compound is the deuterium-labeled version of Estradiol Benzoate.[1][2] It is a synthetic ester of estradiol, a primary female sex hormone.[3] The deuteration makes it a valuable tool in pharmacokinetic and metabolic studies.[4]

| Property | Value | Reference |

| Molecular Formula | C25H25D3O3 | [2] |

| Molecular Weight | 379.51 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% - 99.0% | [1][5] |

| CAS Number | 1192354-74-7 | [2] |

Solubility Data

The solubility of this compound is crucial for the preparation of accurate and stable stock solutions. While specific solubility data for the deuterated form is limited, the solubility of the non-deuterated Estradiol Benzoate provides a strong reference point. The following table summarizes available solubility data for both compounds.

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | 100 mg/mL (263.50 mM) | Ultrasonic assistance may be needed.[4] |

| This compound | Water | 0.1 mg/mL (0.26 mM) | Ultrasonic assistance may be needed.[4] |

| Estradiol Benzoate | DMSO | ~30 mg/mL | - |

| Estradiol Benzoate | Dimethylformamide (DMF) | ~30 mg/mL | - |

| Estradiol Benzoate | Ethanol (B145695) | ~2 mg/mL | - |

| Estradiol Benzoate | Methanol | Soluble | A stock solution of 40 mg in 20 mL has been prepared.[6] |

| Estradiol Benzoate | Acetonitrile/Water (70:30) | Soluble | Used as a mobile phase in HPLC.[7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vial with a PTFE-lined cap

-

Analytical balance

-

Spatula

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) = 379.51 g/mol

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = (e.g., 1 mL = 0.001 L)

-

Mass (m) = C x V x MW

-

m = 0.01 mol/L x 0.001 L x 379.51 g/mol = 0.0037951 g = 3.7951 mg

-

-

Weighing the Compound:

-

Tare the amber glass vial on the analytical balance.

-

Carefully weigh approximately 3.8 mg of this compound into the vial. Record the exact weight.

-

-

Dissolving the Compound:

-

Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))

-

Add the calculated volume of DMSO to the vial containing the this compound.

-

Tightly cap the vial.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[4]

-

-

Labeling and Storage:

-

Clearly label the vial with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1]

-

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound stock solution.

-

Storage Temperature: For long-term stability, store stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] Some sources suggest stability for up to 2 years at -80°C and 1 year at -20°C for the non-deuterated form.[8]

-

Light Sensitivity: Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.

-

Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[1]

-

Solvent Choice: While DMSO is a common solvent for creating highly concentrated stock solutions, for biological experiments, it is crucial to ensure the final concentration of DMSO is not toxic to the cells. Ethanol is another option for storage, and solutions in ethanol at -20°C are reported to be stable.

Experimental Workflow Diagram

Caption: Workflow for preparing this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. Estradiol benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 6. cdc.gov [cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

High-Purity Estradiol Benzoate-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled standards is critical for accurate quantification of analytes in complex matrices. This in-depth technical guide provides a comprehensive overview of commercially available high-purity Estradiol (B170435) benzoate-d3, its applications, and relevant experimental protocols.

Estradiol benzoate-d3 is the deuterated form of Estradiol benzoate, a synthetic ester of the natural estrogen, estradiol. The incorporation of three deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantitative analysis of estradiol and its prodrugs.[1][2] Its use helps to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

Commercial Suppliers and Purity Specifications

A critical aspect for researchers is the source and purity of reference standards. Several commercial suppliers offer this compound, with purity being a key parameter. The following table summarizes the quantitative data available from various suppliers. It is important to note that while many suppliers list the product, obtaining a specific Certificate of Analysis (CoA) for a current lot is recommended for the most accurate information.

| Supplier | Product Name | Catalog Number | Purity (Chemical) | Isotopic Enrichment/Purity | Analytical Method |

| MedChemExpress | This compound | HY-B1192S | ≥99.0%[3] | 99.00%[3] | Not Specified on CoA |

| Alfa Chemistry | This compound | 1192354-74-7 | ≥99.0%[4] | Not Specified | Not Specified |

Note: Data is based on publicly available information and may vary by lot. Researchers should always consult the supplier's Certificate of Analysis for the most current and specific data.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Quantification of Estradiol in Human Serum by LC-MS/MS

This protocol provides a general framework for the quantification of estradiol in human serum using this compound as an internal standard.

1. Materials and Reagents:

-

This compound (as internal standard)

-

Estradiol (for calibration standards)

-

Human serum (charcoal-stripped for calibration curve)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation:

-

Spiking of Internal Standard: To 100 µL of serum sample, standard, or quality control, add a known concentration of this compound solution in methanol.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analyte and internal standard with a high-organic solvent mixture.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both estradiol and this compound.

4. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of estradiol to the peak area of this compound against the concentration of the estradiol standards.

-

Determine the concentration of estradiol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is typically required to improve the volatility and thermal stability of the analytes.

1. Derivatization:

-

After extraction and evaporation, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

-

Heat the mixture to form the trimethylsilyl (B98337) (TMS) derivatives of estradiol and the internal standard.

2. GC-MS Analysis:

-

Gas Chromatography: Use a capillary column suitable for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the TMS derivatives of estradiol and this compound.

Signaling Pathways and Experimental Workflows

To provide a broader context for the use of this compound in research, the following diagrams illustrate the estrogen signaling pathway and a typical experimental workflow for its use as an internal standard.

The diagram above illustrates the primary mechanisms of estrogen action. In the classical genomic pathway, estradiol binds to estrogen receptors (ERα or ERβ) in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The dimer then binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes. Estradiol can also initiate rapid, non-genomic signaling through membrane-associated estrogen receptors like G protein-coupled estrogen receptor (GPER).

This workflow diagram outlines the key steps in a quantitative analysis using an internal standard like this compound. The internal standard is added at the beginning of the process to account for any sample loss during the extraction and analysis phases. The final quantification is based on the ratio of the analyte signal to the internal standard signal, which provides a more accurate and reproducible measurement.

References

Estradiol Benzoate-d3: A Technical Guide for In Vitro and In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Estradiol (B170435) Benzoate-d3, a key compound for researchers in endocrinology, pharmacology, and related fields. This document outlines its primary applications, and to provide a comprehensive biological context, details the in vitro and in vivo effects of its non-deuterated counterpart, Estradiol Benzoate. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Estradiol Benzoate-d3

This compound is the deuterium-labeled form of Estradiol Benzoate. Deuterium is a stable, non-radioactive isotope of hydrogen. The primary application of this compound is as an internal standard in analytical chemistry, particularly for quantitative analysis using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Its utility lies in its chemical identity to Estradiol Benzoate, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its mass difference enables distinct detection.

Estradiol Benzoate itself is a synthetic ester of the natural estrogen, 17β-estradiol.[2] It functions as a prodrug to estradiol, meaning it is converted into estradiol in the body.[3][4] While Estradiol Benzoate has a lower affinity for estrogen receptors than estradiol itself, its esterification enhances its absorption and extends its duration of action.[3][5]

In Vitro Studies with Estradiol Benzoate

In vitro studies are crucial for elucidating the molecular mechanisms of action of compounds like Estradiol Benzoate. These studies often focus on receptor binding, and cellular responses such as proliferation and viability.

Estrogen Receptor Binding Affinity

Estradiol Benzoate exerts its biological effects by binding to estrogen receptors (ERα and ERβ). The following table summarizes its binding affinity.

| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (vs. Estradiol) | Reference |

| Estradiol Benzoate | Human ERα | 22-28 | 6-10 fold lower | [2] |

| Estradiol Benzoate | Murine ERα | 22-28 | 6-10 fold lower | [2] |

| Estradiol Benzoate | Chicken ER | 22-28 | 6-10 fold lower | [2] |

Cell Proliferation and Viability Assays

Estrogens are well-known to influence the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.

| Cell Line | Compound | Concentration | Effect | Reference |

| MCF-7 | 17β-estradiol | 1 nM | ~6.5-fold increase in proliferation | [1] |

| MCF-7 | 17β-estradiol | 0.001-1 µM | Significant increase in cell viability | [6] |

| MCF-7 | Estradiol | 10⁻¹³ - 10⁻⁹ M | Dose-dependent increase in cell viability | [7] |

| Jurkat (Human T-lymphoma) | β-estradiol | Low physiological levels | Increased cellular proliferation | [8] |

| Jurkat (Human T-lymphoma) | β-estradiol | High doses | Decreased cell viability | [8] |

In Vivo Studies with Estradiol Benzoate

In vivo studies in animal models are essential for understanding the physiological and toxicological effects of Estradiol Benzoate.

Mouse Model of Hypospadias

Exposure to exogenous estrogens during critical developmental periods can lead to reproductive tract abnormalities.

| Animal Model | Compound | Dosage | Administration Route | Key Findings | Reference |

| Pregnant Mice | Estradiol Benzoate | 0.1, 0.5, 2.5, or 12.5 mg/kg/day | Subcutaneous injection | Dose-dependent increase in hypospadias and cryptorchidism in male pups. 2.5 mg/kg/day was found to be a reliable dose for establishing the model. | [2] |

| Pregnant Mice | Estradiol Benzoate | 0.2, 1, 5, and 25 mg/kg/day | Subcutaneous injection | 5 mg/kg/day was identified as a suitable dose for inducing hypospadias. | [3] |

Effects on Spermatogenesis in Mice

Exogenous estrogens can disrupt male reproductive function.

| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings |

| Adult Male Mice | β-estradiol 3-benzoate | 10, 16, 20, 40, 80, and 160 µg/kg/day | Daily administration | 2, 3 days, 1, 2, 4, and 8 weeks | Deformation of the nucleus and acrosome in spermatids older than step 6. Effects were reversible. |

Pharmacokinetics in Humans

Understanding the pharmacokinetic profile of Estradiol Benzoate is crucial for its clinical application.

| Parameter | Value | Administration | Reference |

| Time to Peak Plasma Levels (Estradiol and Estrone) | ~2 days | 5.0 mg Intramuscular injection | [5] |

| Duration of Elevated Estrogen Levels | 4-5 days | 5.0 mg Intramuscular injection | [5] |

Experimental Protocols

In Vitro: MCF-7 Cell Proliferation Assay

This protocol is a general guideline for assessing the estrogenic activity of compounds using the MCF-7 breast cancer cell line.

-

Cell Culture: Maintain MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Estrogen Deprivation: Prior to the experiment, culture cells in estrogen-free medium for 72 hours. This enhances the cellular response to estrogenic compounds.[1]

-

Treatment: Plate cells in 96-well plates at a density of 2x10³ cells per well. After attachment, treat the cells with varying concentrations of Estradiol Benzoate (or 17β-estradiol as a positive control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 5-7 days.

-

Assessment of Proliferation: Measure cell viability using a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's instructions.[7] The absorbance is proportional to the number of viable cells.

-

Data Analysis: Express the results as a fold increase in cell proliferation relative to the vehicle-treated control.

In Vivo: Mouse Model of Hypospadias

This protocol describes the induction of hypospadias in mice through prenatal exposure to Estradiol Benzoate.[2][3]

-

Animals: Use timed-pregnant mice.

-

Compound Preparation: Dissolve Estradiol Benzoate in sesame oil to the desired concentrations (e.g., 0, 0.1, 0.5, 2.5, or 12.5 mg/kg).

-

Administration: From gestation day 12 to 16, administer the prepared Estradiol Benzoate solution via subcutaneous injection.

-

Monitoring: Record the mortality of the pups on the day of delivery.

-

Endpoint Analysis: On postnatal day 28, examine the male offspring for the presence of hypospadias (abnormal urethral opening) and cryptorchidism (undescended testes).

Analytical: Use of this compound in LC-MS/MS

This protocol provides a general workflow for the quantification of Estradiol Benzoate in a biological matrix using this compound as an internal standard.

-

Sample Preparation:

-

To a known volume of the sample (e.g., plasma, serum), add a known amount of this compound solution.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tertiary butyl ether) to isolate the analytes.

-

Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

-

Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of Estradiol Benzoate from other matrix components.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both Estradiol Benzoate and this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by analyzing standards containing known concentrations of Estradiol Benzoate and a fixed concentration of this compound.

-

Calculate the concentration of Estradiol Benzoate in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Radioimmunoassay (RIA) for Estradiol

This is a generalized protocol for the competitive immunoassay to measure estradiol concentrations.[5]

-

Sample Preparation: Extract estradiol from the sample (e.g., serum) using an organic solvent like diethyl ether.

-

Assay Setup:

-

In assay tubes, add a standard or the extracted sample.

-

Add a known amount of radiolabeled estradiol (e.g., ³H-estradiol) as a tracer.

-

Add a limited amount of a specific anti-estradiol antibody.

-

-

Incubation: Incubate the mixture to allow for competitive binding of labeled and unlabeled estradiol to the antibody.

-

Separation: Separate the antibody-bound estradiol from the free estradiol. This can be achieved by adding dextran-coated charcoal, which adsorbs the free estradiol.

-

Detection: Centrifuge the tubes and measure the radioactivity in the supernatant (containing the antibody-bound fraction) using a scintillation counter.

-

Calculation: The amount of radioactivity is inversely proportional to the concentration of unlabeled estradiol in the sample. Calculate the concentration based on a standard curve.

Visualizations

Estrogen Signaling Pathway

// Edges E2 -> ER [lhead=cluster_cytoplasm, arrowhead=vee, color="#4285F4"]; ER -> HSP [dir=none, style=dashed, color="#5F6368"]; E2 -> mER [arrowhead=vee, color="#EA4335"]; E2 -> GPER [arrowhead=vee, color="#EA4335"]; mER -> PI3K [arrowhead=vee, color="#34A853"]; GPER -> MAPK [arrowhead=vee, color="#34A853"]; PI3K -> ER [style=dashed, arrowhead=odot, color="#34A853", label=" Phosphorylation"]; MAPK -> ER [style=dashed, arrowhead=odot, color="#34A853"]; ER -> ER_dimer [label=" Dimerization", arrowhead=vee, color="#4285F4"]; ER_dimer -> ERE [arrowhead=vee, color="#4285F4"]; ERE -> Transcription [arrowhead=vee, color="#202124"]; } Estrogen signaling pathways.

Experimental Workflow for In Vivo Mouse Study

LC-MS/MS Analytical Workflow

References

- 1. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mouse Model of Hypospadias Induced by Estradiol Benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Establishment of a mouse model of hypospadias induced by estradiol benzoate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Untitled Document [ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid direct assay for the routine measurement of oestradiol and oestrone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

The Gold Standard: A Technical Guide to the Core Principles of Using Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, the pursuit of precise and accurate quantification of molecules in complex biological matrices is paramount. This in-depth technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the gold standard for robust and reliable quantitative analysis by mass spectrometry.

Introduction: The Challenge of Quantitative Accuracy

Quantitative analysis, especially in biological matrices such as plasma, urine, and tissue, is fraught with challenges.[1] Matrix effects, variable extraction recoveries, and instrumental drift can all contribute to inaccurate and unreliable results.[2] To mitigate these issues, the use of an internal standard (IS) is a widely accepted practice. A suitable internal standard is a compound that is chemically and physically similar to the analyte of interest and is added to all samples, including calibrators and quality controls, at a known concentration.[3] By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized.[4]

While various compounds can be used as internal standards, stable isotope-labeled (SIL) versions of the analyte, particularly deuterated standards, are considered the most effective.[5] This guide will explore the core principles that make deuterated standards the preferred choice in mass spectrometry-based quantification.

Core Principles of Deuterated Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (²H).[6] This subtle modification of increasing the mass of the molecule allows it to be distinguished from the native analyte by a mass spectrometer based on their mass-to-charge ratio (m/z).[4] However, because the chemical and physical properties of the deuterated standard are nearly identical to the analyte, it behaves in a very similar manner throughout the entire analytical workflow.[7]

Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated standards is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for highly accurate and precise quantification.[2] The fundamental principle of IDMS involves adding a known amount of the deuterated internal standard to the sample at the earliest possible stage of the analytical process.[7] This "spiked" sample is then subjected to the various sample preparation and analysis steps.

Because the analyte and the deuterated standard are chemically identical, they are assumed to have the same:

-

Extraction Recovery: Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the deuterated standard.[1]

-

Ionization Efficiency: Both the analyte and the deuterated standard will be ionized with the same efficiency in the mass spectrometer's ion source, effectively compensating for matrix-induced ion suppression or enhancement.[6]

-

Chromatographic Behavior: Ideally, the analyte and the deuterated standard co-elute, meaning they have the same retention time in a liquid chromatography (LC) system. This ensures they experience the same matrix effects at the same time.[1]

By measuring the ratio of the mass spectrometric signal of the native analyte to that of the deuterated internal standard, the concentration of the analyte in the original sample can be accurately determined, as this ratio remains constant regardless of sample losses or variations in instrument response.[7]

Figure 1: A typical bioanalytical workflow using a deuterated internal standard.

Quantitative Data and Performance Comparison

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative assays compared to methods using non-deuterated (structural analogue) internal standards or no internal standard at all.

| Parameter | Method with Deuterated IS | Method with Non-Deuterated IS | Acceptance Criteria |

| Accuracy (% Bias) | |||

| Low QC | ± 5% | ± 15% | Within ± 15% |

| Mid QC | ± 3% | ± 10% | Within ± 15% |

| High QC | ± 4% | ± 12% | Within ± 15% |

| Precision (%CV) | |||

| Low QC | < 5% | < 10% | ≤ 15% |

| Mid QC | < 4% | < 8% | ≤ 15% |

| High QC | < 3% | < 9% | ≤ 15% |

Table 1: Illustrative comparison of accuracy and precision data for a quantitative bioanalytical method using a deuterated versus a non-deuterated internal standard. The data demonstrates the superior performance of the deuterated standard.[8]

The Deuterium Isotope Effect and Retention Time Shifts

While deuterated standards are designed to be chemically identical to the analyte, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time, known as the deuterium isotope effect.[4] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

| Compound | Retention Time (min) | Deuterated Analog | Retention Time (min) | Retention Time Shift (s) |

| Testosterone | 5.28 | Testosterone-d3 | 5.25 | -1.8 |

| Cortisol | 4.12 | Cortisol-d4 | 4.09 | -1.8 |

| Progesterone | 6.45 | Progesterone-d9 | 6.38 | -4.2 |

Table 2: Example of retention time shifts observed for deuterated steroids in reversed-phase LC-MS. While often small, this shift needs to be considered during method development.[9][10]

If the retention time shift is significant and the analyte and internal standard do not co-elute, they may experience different degrees of matrix effects, potentially compromising the accuracy of the quantification.[11] Careful chromatographic method development is crucial to minimize this effect.[4]

Figure 2: A logical workflow for addressing chromatographic shifts of deuterated standards.

Detailed Experimental Protocols

The following provides a generalized, detailed methodology for a typical quantitative bioanalysis workflow using a deuterated internal standard with LC-MS/MS.

Materials and Reagents

-

Analyte reference standard

-

Deuterated internal standard (isotopic purity >98%)[6]

-

HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water)

-

Formic acid or other suitable mobile phase modifier

-

Blank biological matrix (e.g., plasma, urine)

-

Reagents for sample preparation (e.g., zinc sulfate (B86663) for protein precipitation, solid-phase extraction cartridges)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh the analyte and deuterated internal standard and dissolve them in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions.

-

Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solution to create a series of working solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration that will be added to all samples.

Sample Preparation

A critical step is to add the internal standard spiking solution to the biological matrix before any extraction or cleanup procedures.[3]

Example: Protein Precipitation

-

To 100 µL of biological sample (blank, calibrator, QC, or unknown), add 10 µL of the internal standard spiking solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Example: Solid-Phase Extraction (SPE)

-

To 200 µL of biological sample, add 20 µL of the internal standard spiking solution.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.[2]

LC-MS/MS Analysis

-

Liquid Chromatography: Develop a chromatographic method that provides good peak shape and, ideally, co-elution of the analyte and the deuterated internal standard.

-

Mass Spectrometry: Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion -> product ion) for both the analyte and the deuterated internal standard.

Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for the MRM transitions of the analyte and the deuterated internal standard in each sample.

-

Response Ratio Calculation: For each sample, calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve Construction: Plot the response ratios of the calibration standards against their known concentrations. Perform a weighted linear regression to generate a calibration curve.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Figure 3: Detailed workflow for a quantitative bioanalytical experiment.

Applications in Drug Development and Research

The use of deuterated standards is integral to various stages of drug development and clinical research.

-

Pharmacokinetic (PK) Studies: Accurate measurement of drug and metabolite concentrations in biological fluids over time is crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

-

Bioequivalence Studies: Demonstrating that a generic drug product has the same bioavailability as the innovator product relies on precise and accurate bioanalytical methods.

-

Toxicology Studies: Quantifying drug exposure in preclinical safety studies is essential for establishing safety margins.

-

Clinical Diagnostics: Measuring the levels of biomarkers, hormones, and therapeutic drugs in patient samples for disease diagnosis, monitoring, and treatment optimization.[9]

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry.[6] Their ability to mimic the behavior of the analyte throughout the analytical process provides a robust and reliable means of correcting for experimental variability, leading to highly accurate and precise data.[8] A thorough understanding of the principles of isotope dilution mass spectrometry, coupled with careful method development and validation, empowers researchers, scientists, and drug development professionals to generate high-quality data that can be relied upon for critical decision-making.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. benchchem.com [benchchem.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. benchchem.com [benchchem.com]

The Analytical Utility of Estradiol Benzoate-d3 in High-Sensitivity Quantification of Steroid Esters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The illicit use of synthetic esters of natural steroids, such as estradiol (B170435) benzoate (B1203000), as growth promoters in livestock, poses a significant challenge for regulatory monitoring. These esters are rapidly metabolized, making their detection in traditional matrices like urine difficult. Analysis of hair samples for the intact steroid ester offers a more robust and longer-term window of detection. However, the low concentrations of these compounds in hair necessitate highly sensitive and specific analytical methods. The use of deuterated internal standards is crucial for achieving accurate and precise quantification in complex biological matrices by compensating for matrix effects and variability in sample preparation and instrument response. Estradiol benzoate-d3, a stable isotope-labeled version of estradiol benzoate, serves as an ideal internal standard for the quantification of estradiol benzoate and other related steroid esters by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide explores the application of this compound in modern analytical methods, providing detailed experimental protocols and performance data.

The Role of Deuterated Internal Standards in LC-MS/MS Analysis

Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis. By replacing one or more hydrogen atoms with its heavier isotope, deuterium, the molecular weight of the standard is increased. This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for accurate correction of any analyte loss during sample processing and fluctuations in instrument performance, leading to highly reliable and reproducible results.

Analytical Methods Utilizing this compound

The primary application of this compound is as an internal standard in LC-MS/MS methods for the determination of estradiol benzoate and other steroid esters in various biological matrices, most notably bovine hair. These methods are critical for the enforcement of regulations prohibiting the use of hormonal growth promoters in cattle.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance parameters of a representative LC-MS/MS method for the analysis of estradiol benzoate in bovine hair using this compound as an internal standard. The method has been validated according to the European Union's Commission Decision 2002/657/EC, which establishes performance criteria for analytical methods for the official control of residues of veterinary medicines.

| Parameter | Value | Unit | Citation |

| Decision Limit (CCα) | 0.81 | ng/g | |

| Detection Capability (CCβ) | 1.38 | ng/g | |

| Repeatability (CV%) | 13.7 | % | |

| Within-Laboratory Reproducibility (CV%) | 15.6 | % | |

| Trueness | 99.3 | % |

CCα (Decision Limit): The concentration at and above which it can be concluded with a statistical certainty of 1-α that a sample is non-compliant. CCβ (Detection Capability): The smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β.

Experimental Protocols

This section provides a detailed methodology for the analysis of estradiol benzoate in bovine hair, synthesized from various published methods that utilize a deuterated internal standard like this compound.

Sample Preparation

The sample preparation is a critical step to ensure the efficient extraction of the analytes from the complex hair matrix.

Materials:

-

Bovine hair samples

-

Liquid nitrogen

-

Acetonitrile (B52724) (ACN), HPLC grade

-

This compound internal standard solution (in a suitable solvent like methanol)

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) solution (25 mM in water)

-

Centrifuge tubes (15 mL, polypropylene)

-

Rocking table

-

Cryogenic mill/grinder

Protocol:

-

Decontamination (Optional but Recommended): Wash the hair samples with a non-organic solvent like warm water to remove external contaminants. Dry the samples thoroughly at room temperature.

-

Cryogenic Grinding: Freeze the hair sample (approximately 200 mg) by immersing it in liquid nitrogen. Immediately grind the frozen hair into a fine powder using a cryogenic mill. This step increases the surface area for efficient extraction.

-

Internal Standard Spiking: Weigh 200 mg (± 2 mg) of the powdered hair sample into a 10 mL glass centrifuge tube. Add a known amount of this compound internal standard solution to achieve a final concentration of 50 µg/kg.

-

Extraction with Reducing Agent: Add 2 mL of the 25 mM TCEP solution to the tube. The TCEP helps to break down the hair matrix and release the entrapped analytes. Vortex the mixture thoroughly.

-

Solvent Extraction: Add a precise volume of acetonitrile to the tube (e.g., 5 mL). Place the tube on a rocking table and extract for an extended period (e.g., 24 hours) at room temperature to ensure complete extraction of the steroid esters.

-

Centrifugation: After extraction, centrifuge the sample to pellet the hair debris.

-

Supernatant Collection: Carefully transfer the acetonitrile supernatant to a clean tube for further purification.

Solid-Phase Extraction (SPE) Clean-up

A clean-up step is often necessary to remove interfering substances from the extract before LC-MS/MS analysis.

Materials:

-

Polymeric Reversed-Phase SPE cartridges (e.g., Strata-X, 33u, 200 mg, 3 mL)

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Water (deionized or HPLC grade)

-

SPE vacuum manifold

Protocol:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of water.

-

Sample Loading: Load the acetonitrile extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 60% methanol in water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum for 1 minute.

-

Elution: Elute the steroid esters from the cartridge with 3 mL of acetonitrile followed by 3 mL of ethyl acetate into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 70:30 acetonitrile:water with 0.1% formic acid). Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Representative):

-

Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 150 mm x 2.1 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to separate the analytes.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

MS/MS Parameters (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Estradiol Benzoate: Specific precursor and product ions would be monitored.

-

This compound: A specific precursor ion (shifted by +3 Da from the unlabeled compound) and a corresponding product ion would be monitored. For example, a potential transition could be m/z 380 > 105.[1]

-

-

Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, temperature, and gas flows.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the analysis of estradiol benzoate in hair.

Logical Relationship of Quantification

Caption: Logic of quantification using an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the sensitive and accurate quantification of estradiol benzoate in complex biological matrices like bovine hair. The detailed experimental protocols and performance data presented in this guide demonstrate the suitability of this methodology for regulatory monitoring and research applications. The implementation of such validated methods is essential for ensuring food safety and fair trade practices. The continued development and refinement of these analytical techniques will further enhance the ability to detect the misuse of hormonal growth promoters in animal production.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Steroids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core physical and chemical properties of deuterated steroids. The substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (B1214612) (²H or D) is a subtle yet powerful modification that can significantly alter a steroid's characteristics. This document summarizes the foundational principles, key property changes, and the critical experimental protocols used to evaluate these molecules, offering a comprehensive resource for professionals in drug discovery and development.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundational concept underpinning the unique properties of deuterated steroids is the Kinetic Isotope Effect (KIE). Deuterium has twice the mass of protium (B1232500) (the common isotope of hydrogen), which leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] The C-D bond has a lower ground-state energy and consequently a greater activation energy is required for its cleavage.[2] This difference in bond strength means that chemical reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond.[1][2][3] This effect is particularly significant in metabolic processes, as the oxidative cleavage of C-H bonds by enzymes like cytochrome P450 (CYP) is often the rate-limiting step in drug metabolism.[1] By replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be significantly reduced.[3][4][5]

Physical and Chemical Properties

While the primary motivation for deuteration is often to leverage the KIE for metabolic stability, the substitution of hydrogen with deuterium can also induce subtle but measurable changes in the physical properties of steroids.

2.1 Physical Properties

Deuteration can alter physicochemical properties such as melting point, solubility, and hydrophilicity.[1] Although the effect on crystal structure may be negligible in some cases, the changes in intermolecular interactions can be significant.[1] For example, the C-D bond is slightly shorter and less polarizable than the C-H bond, which can affect van der Waals forces and crystal packing.[6][7] Studies on non-steroid molecules have shown that deuteration can lead to lower melting points and heats of fusion, and in some cases, increased aqueous solubility.[1]

Table 1: Summary of Physicochemical Property Changes Upon Deuteration

| Property | Observation | Rationale | Reference(s) |

| Bond Strength | C-D bond is stronger than C-H bond. | Lower zero-point vibrational energy due to higher mass of deuterium. | [1][2] |

| Bond Length | C-D bond is slightly shorter than C-H bond. | Reduced vibrational amplitude of the heavier deuterium atom. | [6] |

| Melting Point | Can be altered (e.g., lowered). | Changes in crystal packing and intermolecular forces. | [1] |

| Solubility | Can be altered (e.g., increased). | Changes in hydrophilicity and interaction energy with solvent molecules. | [1] |

| Metabolic Rate | Significantly lower for deuterated compounds. | Kinetic Isotope Effect slows the rate of enzymatic bond cleavage. | [3][4] |

| Receptor Binding | Dissociation rates can be decreased. | Deuterium substitution can affect hydrogen bonding interactions with receptors. | [8] |

2.2 Chemical and Metabolic Stability

The most profound impact of deuteration on steroids is the enhancement of metabolic stability.[4][5][9] By strategically replacing hydrogen atoms at sites known to be susceptible to metabolic attack ("soft spots"), the rate of breakdown can be slowed, leading to several potential therapeutic advantages:

-

Longer Half-Life: Reduced metabolic clearance prolongs the drug's presence in the body.[4][]

-

Reduced Dosing Frequency: A longer half-life can allow for less frequent administration.[4][9]

-

Lower Toxicity: Deuteration can minimize the formation of potentially harmful metabolites.[4][5]

-

Metabolic Shunting: Slowing down a primary metabolic pathway can sometimes redirect the molecule's metabolism towards alternative, potentially more desirable pathways.[2][5][11]

2.3 Receptor Interactions

Deuteration can also influence how a steroid interacts with its target receptor. Studies on glucocorticoid receptors have shown that while the association rate constants may not be affected, the dissociation rate constants can be decreased by about twofold for certain steroids when deuterium is substituted for hydrogen.[8] This suggests that hydrogen bonding involving specific hydroxyl groups on the steroid plays a kinetically relevant role in the stability of the steroid-receptor complex.[8] Furthermore, the activation of the glucocorticoid receptor complex, a crucial step for its biological function, was found to be significantly slower in the presence of heavy water (D₂O), indicating that hydrogen bond formation or decomposition is involved in the rate-limiting steps of receptor activation and deactivation.[12][13]

Experimental Protocols

Evaluating the properties of deuterated steroids requires specific and robust experimental methodologies. The following sections detail key protocols for assessing stability and metabolic profile.

3.1 Protocol 1: Assessment of H/D Back-Exchange Stability

Objective: To determine the stability of the deuterium label and ensure it does not exchange with hydrogen from the surrounding medium (e.g., buffer, plasma) under experimental conditions.[11]

Methodology:

-

Sample Preparation: Prepare a stock solution of the deuterated steroid in an anhydrous, aprotic solvent (e.g., acetonitrile (B52724), DMSO-d6).[11][14]

-

Incubation: Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, human plasma). Incubate the sample at a physiologically relevant temperature (e.g., 37°C).[11]

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[11]

-

Quenching and Extraction: Immediately stop any potential enzymatic activity by adding a quenching solution like cold acetonitrile. If necessary, extract the compound from the biological matrix using protein precipitation or liquid-liquid extraction.[11]

-

Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the mass isotopologue distribution of the compound over the time course.[11]

-

Data Interpretation: A shift in the mass spectrum towards lower masses indicates H/D back-exchange. Calculate the percentage of the fully deuterated form remaining at each time point to determine the rate and extent of exchange.[11]

3.2 Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CLint) of a deuterated steroid compared to its non-deuterated analog using liver microsomes, which contain key metabolic enzymes like CYPs.

Methodology:

-

Materials: Human or rat liver microsomes, NADPH regenerating system, deuterated and non-deuterated steroid standards, and appropriate buffers.

-

Reaction Mixture: Prepare an incubation mixture containing liver microsomes and the steroid (either deuterated or non-deuterated) in a phosphate (B84403) buffer.

-

Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Data Interpretation: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k. Calculate intrinsic clearance (CLint). The KIE is determined by the ratio of CLint for the non-deuterated versus the deuterated compound (CLint,H / CLint,D).[15]

3.3 Protocol 3: Analysis by Gas Chromatography/Thermal Conversion/Isotope Ratio Mass Spectrometry (GC/TC/IRMS)

Objective: To precisely determine the deuterium/hydrogen (D/H) ratio of endogenous urinary steroids, a method crucial for doping control and metabolic studies.[16]

Methodology:

-

Sample Preparation: This is a critical and multi-step process.

-

GC/TC/IRMS Analysis:

-

Inject the purified, derivatized sample into a gas chromatograph (GC) for separation of the individual steroid compounds.

-

The separated compounds are then passed through a thermal conversion (TC) reactor, which pyrolyzes the molecules to form H₂ and HD gas.

-

The resulting gas is introduced into an Isotope Ratio Mass Spectrometer (IRMS), which precisely measures the ratio of deuterium to hydrogen.

-

-

Data Validation and Correction:

Conclusion

The incorporation of deuterium into the steroid scaffold is a sophisticated strategy that extends beyond simple isotopic labeling. By leveraging the kinetic isotope effect, researchers can profoundly enhance the metabolic stability of steroids, leading to improved pharmacokinetic profiles and potentially safer medicines.[2][17] This guide highlights that while the primary benefit lies in slowing metabolic degradation, deuteration can also subtly influence physical properties and receptor interactions. The provided protocols offer a framework for the systematic evaluation of these effects. For scientists and professionals in drug development, a thorough understanding of these principles and experimental approaches is essential for successfully harnessing the power of deuteration to design the next generation of steroid-based therapeutics.

References

- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effects on the rates of steroid--glucocorticoid receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Kinetic deuterium isotope effects in glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 15. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of the deuterium/hydrogen ratio of endogenous urinary steroids for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. salamandra.net [salamandra.net]

In-Depth Technical Guide: Safety and Handling of Estradiol benzoate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Estradiol (B170435) benzoate-d3, a deuterated form of Estradiol benzoate (B1203000). The inclusion of deuterium (B1214612) makes it an invaluable tool in quantitative analyses, often serving as an internal standard in mass spectrometry-based assays. This document outlines the necessary precautions, proper handling procedures, and disposal methods to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Properties

Estradiol benzoate-d3 is a synthetic, deuterated analog of estradiol benzoate. Estradiol benzoate itself is a prodrug of estradiol, a primary female sex hormone.[1] The deuteration adds a stable isotopic label, making it distinguishable from its endogenous, non-deuterated counterpart by mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | β-Estradiol 3-benzoate-d3, 17β-Estradiol 3-benzoate-d3 |

| Molecular Formula | C₂₅H₂₅D₃O₃ |

| Appearance | Colorless, odorless crystals or white to creamy-white powder |